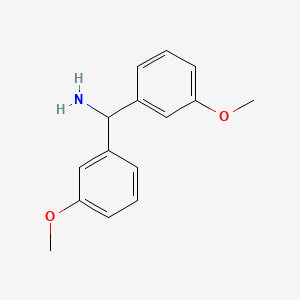

Bis(3-methoxyphenyl)methanamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The research landscape for methoxyphenyl compounds is vast, encompassing the synthesis of novel compounds, structural analysis, exploration of chemical reactions, and detailed examination of their physical and chemical properties. These compounds are pivotal in various fields due to their unique characteristics and potential applications.

Synthesis Analysis

Synthesis strategies for methoxyphenyl compounds often involve regiospecific cyclocondensation, Ullmann coupling, and reactions with bifunctional heteronucleophiles, leading to a variety of heterocyclic compounds with potential application in material science and pharmaceuticals. For instance, the use of Lawesson's Reagent in synthesizing organophosphorus compounds demonstrates the versatility of methoxyphenyl derivatives in chemical synthesis (Shabana, Osman, & Atrees, 1994).

Molecular Structure Analysis

The molecular structure of methoxyphenyl compounds is characterized using techniques like X-ray crystallography, NMR, and mass spectroscopy, revealing intricate details about their conformation and bonding. For example, the structural characterization of Cr(III) and Fe(II) complexes with methoxybenzylidene ligands confirmed their proposed structures, showcasing the complex's coordination geometry (Amer et al., 2020).

Chemical Reactions and Properties

Methoxyphenyl compounds participate in a wide range of chemical reactions, exhibiting selectivity and reactivity towards specific functional groups. Their ability to undergo facile oxidation and reduction highlights their utility in synthetic chemistry and materials science. The redox properties of bis(methoxyphenyl) compounds, such as those studied by Sasaki et al. (2002), illustrate the electronic interactions and potential applications in designing redox-active materials (Sasaki, Aoki, & Yoshifuji, 2002).

科学的研究の応用

-

Chemical Synthesis

- Summary of Application : Bis(3-methoxyphenyl)methanamine is a chemical compound used in the field of chemical synthesis .

- Methods of Application : The specific methods of application or experimental procedures for this compound are not detailed in the available resources .

- Results or Outcomes : The outcomes of using this compound in chemical synthesis are not specified in the available resources .

-

Pharmaceutical Research

- Summary of Application : Compounds similar to Bis(3-methoxyphenyl)methanamine, such as Bis(indolyl)methanes (BIMs), have been synthesized and evaluated for their biological activity .

- Methods of Application : The synthesis of BIMs was carried out by an electrophilic substitution reaction of indole with structurally divergent aldehydes and ketones using taurine and water as a green catalyst and solvent, respectively, under sonication conditions .

- Results or Outcomes : The synthesized BIM derivatives showed potential ability to bind antineoplastic drug target and spindle motor protein kinesin Eg5 .

- Biological Potential of Indole Derivatives

- Summary of Application : Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

- Methods of Application : The methods of application or experimental procedures for these compounds are not detailed in the available resources .

- Results or Outcomes : From the literature, it is revealed that indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .

- Chemical Synthesis

- Summary of Application : Bis(3-methoxyphenyl)methanamine is a chemical compound used in the field of chemical synthesis .

- Methods of Application : The specific methods of application or experimental procedures for this compound are not detailed in the available resources .

- Results or Outcomes : The outcomes of using this compound in chemical synthesis are not specified in the available resources .

Safety And Hazards

“Bis(3-methoxyphenyl)methanamine” is classified as dangerous with hazard statements H302, H315, H318, and H335 . These statements indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . It is recommended to avoid release to the environment, collect spillage, and dispose of contents/container to an approved waste disposal plant .

特性

IUPAC Name |

bis(3-methoxyphenyl)methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO2/c1-17-13-7-3-5-11(9-13)15(16)12-6-4-8-14(10-12)18-2/h3-10,15H,16H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHVIVWGJFJLQLR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(C2=CC(=CC=C2)OC)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30734023 |

Source

|

| Record name | 1,1-Bis(3-methoxyphenyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30734023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bis(3-methoxyphenyl)methanamine | |

CAS RN |

14692-29-6 |

Source

|

| Record name | 1,1-Bis(3-methoxyphenyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30734023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4,6-O-Benzylidene-2-{[(benzyloxy)carbonyl]amino}-2-deoxyhexose](/img/structure/B1143532.png)